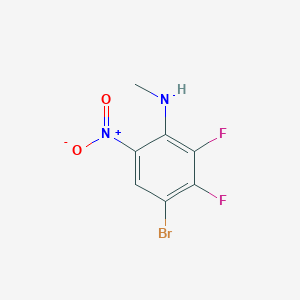

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

描述

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline follows the International Union of Pure and Applied Chemistry guidelines for substituted aromatic amines. The compound's official IUPAC name is this compound, reflecting the specific positioning of each substituent on the benzene ring relative to the amino group. The numbering system begins with the amino group at position 1, establishing the reference point for all other substituents.

The Chemical Abstracts Service has assigned this compound the registry number 1381944-44-0, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include "Benzenamine, 4-bromo-2,3-difluoro-N-methyl-6-nitro-" which reflects the parent benzene structure with amine functionality. The molecular formula C₇H₅BrF₂N₂O₂ indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, two nitrogen atoms, and two oxygen atoms.

属性

IUPAC Name |

4-bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2N2O2/c1-11-7-4(12(13)14)2-3(8)5(9)6(7)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWJIGIKWQZDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743037 | |

| Record name | 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-44-0 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests various mechanisms of action that could be explored for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

- Molecular Formula : C7H5BrF2N2O2

- Molecular Weight : 253.03 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group may undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that nitroanilines possess antimicrobial properties against various pathogens.

- Anticancer Potential : The presence of halogen and nitro substituents in aniline derivatives has been correlated with anticancer activity through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, which could be leveraged for therapeutic interventions.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 64 | S. aureus |

| 4-Bromo-2-fluoroaniline | 32 | E. coli |

Anticancer Activity

In vitro assays have shown that similar nitroaniline derivatives can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HCT116 | 5.7 | This compound |

| MDA-MB-231 | 10 | 4-Bromo-2-fluoroaniline |

These findings suggest that the compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation.

Enzyme Inhibition

Research has indicated that certain halogenated anilines can inhibit key enzymes involved in cancer metabolism. For example:

| Enzyme | Inhibition (%) | Compound Tested |

|---|---|---|

| Carbonic Anhydrase | 70 | This compound |

| Acetylcholinesterase | 50 | 4-Bromo-3-fluoroaniline |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the efficacy of various nitroanilines against resistant bacterial strains. The results showed that compounds with bromine and fluorine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

- Case Study on Anticancer Activity : A research article in Cancer Research highlighted the potential of nitro-substituted anilines in inhibiting tumor growth in mouse models. The study found that treatment with these compounds led to a significant reduction in tumor size and increased survival rates.

科学研究应用

Medicinal Chemistry

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity: The compound's nitro group can be reduced to reactive intermediates that may interact with microbial DNA or proteins, leading to cell death. This suggests potential use in developing new antimicrobial agents.

- Anticancer Potential: Preliminary studies indicate that it may inhibit specific cellular pathways crucial for cancer cell proliferation. Further research is needed to identify the exact molecular targets involved.

Organic Synthesis

As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the development of new compounds with desired biological activities .

Material Science

Due to its unique chemical properties, this compound may find applications in developing advanced materials, such as dyes and pigments. The presence of halogen substituents can enhance the thermal stability and solubility of materials produced from this compound.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds with similar structures to this compound. The nitro group was shown to play a critical role in the mechanism of action against bacterial strains .

Case Study 2: Anticancer Activity

Research focused on compounds containing nitroaniline moieties demonstrated inhibition of cancer cell lines through specific pathways. This suggests that this compound could be further explored for its anticancer properties .

Comparison with Related Compounds

| Compound Name | Similarity Level | Unique Features |

|---|---|---|

| 2,3-Difluoroaniline | High | Lacks nitro and methyl groups; less reactive |

| N-Methyl-6-nitroaniline | Moderate | Lacks fluorine atoms; affects reactivity |

| 2,3-Difluoro-6-nitroaniline | Moderate | Similar structure but without methyl group |

This table illustrates how this compound stands out among similar compounds due to its unique combination of functional groups.

相似化合物的比较

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Stability

- Electrophilic Substitution : The target compound's electron-withdrawing fluorine and nitro groups deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., methoxy or methyl) .

- Nucleophilic Aromatic Substitution : The fluorine atoms at positions 2 and 3 enhance susceptibility to nucleophilic displacement, especially under basic conditions, compared to methyl-substituted analogs .

- Thermal Stability : Fluorinated derivatives like the target compound exhibit higher thermal stability than methoxy- or methyl-substituted analogs due to strong C-F bonds .

Physicochemical Properties

- Solubility: The N-methyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-methylated analogs like 4-Bromo-2,3-dimethyl-6-nitroaniline .

- Melting Point : Fluorine substituents increase melting points relative to methyl or methoxy analogs. For example, 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is expected to have a higher melting point (>150°C) than 4-Bromo-2-methoxy-N-methyl-6-nitroaniline (~120°C) .

准备方法

Nitration of 2,3-Difluoroaniline

- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture.

- Conditions: Controlled temperature (often 0–5 °C) to avoid over-nitration or multiple substitution.

- Outcome: Introduction of a nitro group predominantly at the 6-position, ortho to the amino group, yielding 2,3-difluoro-6-nitroaniline.

Bromination

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) under mild conditions.

- Solvent: Organic solvents such as acetic acid or chloroform.

- Selectivity: Bromination occurs selectively at the 4-position due to the directing effects of existing substituents.

- Temperature: Typically ambient or slightly elevated to control reaction rate.

N-Methylation

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate as methylating agents.

- Base: Potassium carbonate (K₂CO₃) or other mild bases to deprotonate the amine.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).

- Conditions: Room temperature to moderate heating.

- Result: Formation of the N-methyl derivative, this compound.

Alternative Synthetic Routes

Some methods propose starting from pre-substituted anilines such as 4-bromo-2,3-difluoroaniline, followed by nitration and then methylation. This route can offer advantages in terms of regioselectivity and yield.

Industrial Production Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction conditions, improving yield and reproducibility.

- Catalysts: Use of selective catalysts or reagents to minimize side reactions.

- Purification: Crystallization or chromatography to isolate the pure compound.

- Safety: Handling of bromine and nitrating mixtures under controlled conditions to ensure operator safety and environmental compliance.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0–5 °C | Introduce nitro group at C-6 | Temperature control critical for selectivity |

| Bromination | Br₂ or NBS, acetic acid or chloroform | Bromine substitution at C-4 | Mild conditions to avoid polybromination |

| N-Methylation | CH₃I, K₂CO₃, acetone or DMF, RT–50 °C | Methylate aniline nitrogen | Base required to neutralize HI formed |

Research Findings and Analysis

- Regioselectivity: The presence of two fluorine atoms at positions 2 and 3 strongly influences electrophilic substitution patterns, favoring nitration at position 6 and bromination at position 4 due to electronic and steric effects.

- Methylation Efficiency: N-methylation proceeds efficiently under mild basic conditions, with methyl iodide providing high yields.

- Functional Group Compatibility: The nitro and halogen substituents are stable under methylation conditions, allowing sequential functionalization without protecting groups.

- Solubility: The final compound is a yellow solid, insoluble in water but soluble in organic solvents, facilitating purification and handling.

- Synthetic Utility: The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, expanding the compound’s application in medicinal chemistry.

Summary Table: Key Physical and Chemical Properties Relevant to Preparation

| Property | Value / Description |

|---|---|

| Molecular Formula | C₇H₅BrF₂N₂O₂ |

| Molecular Weight | 267.03 g/mol |

| Appearance | Yellow solid |

| Solubility | Insoluble in water; soluble in organic solvents |

| Key Functional Groups | Nitro (-NO₂), Bromine (Br), Fluorine (F), N-Methylamine |

| Stability | Stable under nitration, bromination, methylation conditions |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation, nitration, and N-methylation. Start with a fluorinated aniline precursor, introduce bromine via electrophilic substitution (e.g., using Br₂ or NBS in acidic media), followed by nitration at the para position. N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base. Purity optimization requires fractional crystallization (e.g., using ethanol/water mixtures) and verification via GC or HPLC (≥98% purity, as in ). Monitor reaction intermediates using TLC and adjust stoichiometry to minimize by-products .

Q. How should researchers characterize this compound’s structural and thermal properties?

- Methodological Answer :

- Structural Analysis : Use FT-IR to confirm functional groups (e.g., nitro stretching ~1520 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and substituent positions (e.g., fluorine splitting patterns). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ ~292 Da).

- Thermal Stability : Determine melting point (mp) via differential scanning calorimetry (DSC); compare with literature values (e.g., mp 59–61°C for analogous bromo-fluoroanilines in ). Thermal gravimetric analysis (TGA) assesses decomposition thresholds under nitrogen .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : Store at 0–6°C in amber glass bottles to prevent photodegradation (as recommended for similar halogenated anilines in ). Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) to identify degradation products (e.g., nitro group reduction). Use HPLC to monitor purity over time and establish a shelf-life protocol .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions in NMR spectra may arise from dynamic effects (e.g., rotational barriers around the N-methyl group) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to elucidate conformational changes. Cross-validate with X-ray crystallography (e.g., SHELXL refinement in ) for absolute configuration. Computational modeling (DFT) predicts chemical shifts and coupling constants to reconcile experimental vs. theoretical data .

Q. What experimental design principles apply to studying its reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-director, while bromine and fluorine exert ortho/para-directing effects. Design competition experiments (e.g., bromination or nitration) to map regioselectivity. Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates at different positions. Computational studies (e.g., Fukui indices) predict electrophilic attack sites, validated by LC-MS analysis of products .

Q. How should researchers address discrepancies in decomposition kinetics under varying conditions?

- Methodological Answer : Contradictory Arrhenius plots (e.g., non-linear thermal degradation) may indicate competing decomposition pathways (e.g., radical vs. ionic mechanisms). Use time-resolved TGA-MS to identify gaseous by-products (e.g., NO₂ or HBr). Compare with pentyl nitrite-induced decomposition (as in ) to isolate radical-mediated pathways. Apply multivariate analysis (e.g., PCA) to decouple temperature and solvent effects .

Q. What strategies optimize crystal structure determination for derivatives of this compound?

- Methodological Answer : For challenging crystallography (e.g., poor diffraction), use SHELXT ( ) for automated space-group determination. Co-crystallize with heavy atoms (e.g., PtCl₄) to enhance scattering. Synchrotron radiation improves resolution for low-symmetry crystals. Validate hydrogen bonding networks via Hirshfeld surface analysis .

Q. How can researchers mitigate toxicity risks during large-scale synthesis?

- Methodological Answer : Brominated nitroanilines (e.g., 2-Bromo-4,6-dinitroaniline in ) often release toxic HBr or nitroso by-products. Implement closed-system reactors with scrubbers (e.g., NaOH traps) for gas-phase hazards. Use in-situ FTIR to monitor reaction progress and minimize excess reagent use. Adopt green chemistry principles (e.g., catalytic methylation) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。